N1-butyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a complex structure with a thiophene ring, an oxazinan ring, and a sulfonyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide typically involves multiple steps, starting with the preparation of the thiophene and oxazinan intermediates. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxazinan ring is often prepared through cyclization reactions involving amines and aldehydes or ketones.
The final step involves the coupling of the thiophene and oxazinan intermediates with N-butyl oxamide under specific reaction conditions, such as the use of a base and a suitable solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazinan ring can be reduced to form amines.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide involves its interaction with molecular targets and pathways within biological systems. The thiophene and oxazinan rings may interact with enzymes or receptors, leading to modulation of biological processes. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Oxazinan derivatives: Compounds with the oxazinan ring, such as 2-oxazinanone and 3,4-dihydro-2H-1,4-oxazine.
Uniqueness
N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is unique due to its combination of the thiophene, oxazinan, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
IUPAC Name |
N-butyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-2-3-7-16-14(19)15(20)17-11-12-18(8-5-9-23-12)25(21,22)13-6-4-10-24-13/h4,6,10,12H,2-3,5,7-9,11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGGMOTURFYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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